Diosmin [, ] is a naturally occurring flavonoid glycoside, specifically a flavone glycoside of Diosmetin [, ]. It is primarily found in citrus fruits [, ] and can be isolated from various plant sources []. Diosmin can also be obtained through the conversion of Hesperidin, another citrus-derived flavonoid []. It is considered a vascular-protecting agent [] and exhibits anti-inflammatory, free-radical scavenging, and antimutagenic properties []. Chemically, Diosmin differs from Hesperidin by the presence of a double bond between two carbon atoms in its central carbon ring [].
Diosmin is classified as a flavonoid, specifically a glycoside derived from hesperidin. It is primarily sourced from the peel of citrus fruits, particularly oranges and lemons. Diosmin was first isolated in 1925 from Scrophularia nodosa L., a plant belonging to the Scrophulariaceae family. Its chemical structure is characterized as a 7-rhamnoglucoside of 3′,5,7-trihydroxy-4′-methoxyflavone, with the IUPAC name being 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychro-en-4-one .
Diosmin can be synthesized through various methods. The most notable method involves the conversion of hesperidin using iodine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures (80-100 °C) and can yield diosmin with high purity (up to 96%) .
This method not only improves yield but also minimizes impurities and allows for the recycling of solvents.
The molecular structure of diosmin reveals a complex arrangement typical of flavonoids. Diosmin's molecular formula is , with a molar mass of approximately 432.41 g/mol. The compound features multiple hydroxyl groups and a methoxy group that contribute to its solubility characteristics and biological activity.
Diosmin participates in various chemical reactions typical for flavonoids:
These reactions are significant in understanding diosmin's stability and efficacy in biological systems.
Diosmin exhibits a multi-target mechanism of action that contributes to its therapeutic effects. Recent studies have identified several key pathways influenced by diosmin:
Molecular docking studies have demonstrated that diosmin binds effectively to several target proteins associated with these pathways.
Diosmin is typically presented as a gray-yellow powder that is poorly soluble in polar solvents but more soluble in aprotic solvents like dimethyl sulfoxide.
These properties are essential for its formulation in pharmaceutical preparations.
Diosmin has several scientific applications primarily in the medical field:
The historical isolation of diosmin traces back to 1925 when it was first identified in the European perennial herb Scrophularia nodosa L. (figwort family). This plant historically featured in European folk medicine for treating conditions ranging from fever and inflammation to gingivitis and lymphatic disorders [3] [6]. Diosmin's subsequent identification in Citrus species marked a significant expansion of its known botanical distribution. The compound occurs abundantly in the peel and membranes of various citrus fruits, including oranges (Citrus sinensis), grapefruits (Citrus paradisi), lemons (Citrus limon), and tangerines (Citrus reticulata), typically in conjunction with its precursor hesperidin [1] [8].
Traditional applications leveraged preparations from these plants for circulatory ailments long before the active constituent was characterized. Diosmin exists in plants alongside structurally related flavonoids, including rutin, quercetin, and naringin, contributing to the synergistic bioactivity observed in crude extracts. Commercial production initially relied on semi-synthetic oxidation of hesperidin extracted from citrus waste products, highlighting the agricultural byproduct valorization aspect of diosmin production. Industrially significant quantities have also been identified in specific non-citrus plants, notably Teucrium gnaphalodes and Hyssopus officinalis, which contain approximately 2% diosmin in dried plant material, making them viable sources for extraction [3] [6] [10].
Table 1: Primary Natural Sources of Diosmin and Related Compounds
Plant Source | Plant Family | Tissue | Key Co-occurring Flavonoids |
---|---|---|---|
Citrus sinensis | Rutaceae | Peel, Membranes | Hesperidin, Naringin, Rutin |
Citrus paradisi | Rutaceae | Peel, Membranes | Naringin, Hesperidin |
Citrus reticulata | Rutaceae | Peel | Tangeretin, Nobiletin |
Teucrium gnaphalodes | Lamiaceae | Aerial parts | Luteolin derivatives |
Hyssopus officinalis | Lamiaceae | Leaves, Flowers | Diosmetin, Marrubiin |
Scrophularia nodosa | Scrophulariaceae | Roots | Harpagoside, Catalpol |
The biosynthesis of diosmin in Citrus species follows the general phenylpropanoid pathway with specific enzymatic modifications leading to flavone glycosides. The pathway initiates with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to cinnamic acid, followed by hydroxylation and activation to 4-coumaroyl-CoA [2] [4]. The crucial chalcone synthase (CHS) step condenses 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone, which undergoes isomerization by chalcone isomerase (CHI) to yield the flavanone naringenin – the central precursor to diverse flavonoids.
Naringenin is subsequently hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase (CYP75B), producing eriodictyol. The pivotal flavone synthase (FNS) enzyme, typically a soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase in Citrus, then converts eriodictyol to the flavone luteolin through a desaturation reaction. Diosmin biosynthesis requires two critical modifications: B-ring methylation and glycosylation. An O-methyltransferase (OMT) specifically methylates luteolin at the 4'-position to yield diosmetin. Finally, a UDP-glucose-dependent glucosyltransferase attaches glucose to the 7-hydroxyl group, followed by a rhamnosyltransferase utilizing UDP-rhamnose to form the rutinoside (6-O-α-L-rhamnosyl-D-glucose) moiety, generating diosmin [2] [4].
Recent synthetic biology approaches have successfully reconstructed this entire pathway in heterologous systems. Nicotiana benthamiana plants transiently expressing Citrus genes encoding PAL, C4H, 4CL, CHS, CHI, F3'H, FNS, OMT, glucosyltransferase, and rhamnosyltransferase demonstrated de novo diosmin production, yielding up to 37.7 µg per gram fresh weight without precursor feeding. This achievement validates the enzymatic sequence and offers an environmentally sustainable alternative to traditional extraction or chemical synthesis methods, circumventing toxic byproducts associated with semi-synthetic production [2].
Table 2: Key Enzymes in Diosmin Biosynthesis in Citrus Species
Enzyme | EC Number | Gene Family | Function in Pathway | Catalytic Product |
---|---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | PAL | Deamination of phenylalanine | Cinnamic acid |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | CYP73A | Para-hydroxylation of cinnamic acid | 4-Coumaric acid |
4-Coumarate:CoA ligase (4CL) | 6.2.1.12 | 4CL | Activation to CoA thioester | 4-Coumaroyl-CoA |
Chalcone synthase (CHS) | 2.3.1.74 | CHS | Condensation with malonyl-CoA | Naringenin chalcone |
Chalcone isomerase (CHI) | 5.5.1.6 | CHI | Stereospecific isomerization | (2S)-Naringenin |
Flavonoid 3'-hydroxylase (F3'H) | 1.14.14.82 | CYP75B | B-ring hydroxylation at 3' position | Eriodictyol |
Flavone synthase (FNS) | 1.14.20.6 | FNS II | Conversion of flavanone to flavone | Luteolin |
O-Methyltransferase (OMT) | 2.1.1. | COMT | 4'-O-methylation of luteolin | Diosmetin |
UDP-glucose:flavonoid glucosyltransferase | 2.4.1.- | UGT | 7-O-glucosylation | Diosmetin-7-O-glucoside |
UDP-rhamnose: rhamnosyltransferase | 2.4.1.- | RT | 1→6 rhamnosylation to glucose | Diosmin (Diosmetin-7-O-rutinoside) |
Within flavonoid pharmacology, diosmin demonstrates a multimodal mechanism distinguishing it from other citrus flavonoids. Its pharmacokinetic profile involves hydrolysis by intestinal microbiota and enzymes, releasing the bioactive aglycone diosmetin (diosmetin), which undergoes absorption and systemic distribution. Unabsorbed diosmin and diosmetin are excreted in feces, while absorbed metabolites undergo conjugation and subsequent renal elimination as glucuronides or sulfates [1] [3] [8]. This metabolic liberation of the aglycone is critical for biological activity.
Diosmin exhibits potent antioxidant activity by directly scavenging reactive oxygen species (ROS) including superoxide anion (O₂•⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻), thereby reducing oxidative damage to lipids, proteins, and DNA. This antioxidant capacity translates into tissue protection in experimental models of ischemia-reperfusion injury in cardiac, cerebral, and retinal tissues, where diosmin pretreatment significantly restored glutathione (GSH) levels and activities of antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase) while decreasing malondialdehyde (MDA), a lipid peroxidation marker [1] [3] [5].
The compound exerts significant anti-inflammatory effects by modulating multiple inflammatory pathways. Diosmin reduces the production and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). It suppresses nuclear factor kappa B (NF-κB) activation, a master regulator of inflammation, thereby decreasing the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [1] [3] [7]. In lipopolysaccharide (LPS)-induced lung injury models, diosmin pre-treatment substantially diminished inflammatory cell infiltration and cytokine storm.
Diosmin displays notable anti-cancer potential across various in vitro and in vivo models. It induces G2/M cell cycle arrest and triggers apoptosis in cancer cell lines, including MCF-7 (breast), DU145 (prostate), and A431 (skin) through upregulation of p53, p21, and p27 proteins. Diosmin promotes premature senescence in cancer cells, characterized by increased senescence-associated β-galactosidase (SA-β-gal) activity, oxidative stress, and DNA damage. Molecular studies indicate diosmin enhances nitric oxide, reactive oxygen species (ROS), mitochondrial superoxide production, and protein carbonylation in cancer cells, collectively contributing to its pro-apoptotic effects [1] [3].
In metabolic disorders, diosmin demonstrates anti-diabetic properties. Streptozotocin-nicotinamide-induced diabetic rats treated with diosmin exhibited significantly improved glycemic control and ameliorated diabetic complications, including neuropathy and dyslipidemia. The compound restored hepatic and renal antioxidant status and mitigated lipid peroxidation in these models [1] [3] [5]. Diosmin also shows emerging antimicrobial and antivirulence activity. Against Pseudomonas aeruginosa, diosmin inhibited biofilm formation, reduced exopolysaccharide production, extracellular DNA release, and downregulated virulence genes (lasI, pvdS, rhlC). Importantly, it demonstrated non-embryotoxic properties in zebrafish models and reduced pathogen virulence in vivo [7].
Diosmin's venoactive properties warrant particular emphasis. It enhances venous tone by potentiating noradrenaline (norepinephrine) effects on venous smooth muscle contraction. Diosmin improves lymphatic drainage by reducing lymphatic vessel diameter and intralymphatic pressure. It also reduces capillary hyperpermeability, thereby decreasing edema formation. These vascular protective effects are clinically utilized, particularly in chronic venous insufficiency (CVI) and hemorrhoidal disease, often in combination with hesperidin to leverage synergistic activity [1] [6] [8].
Table 3: Primary Biological Activities and Molecular Targets of Diosmin
Biological Activity | Experimental Models | Key Molecular Targets/Pathways | Observed Effects |
---|---|---|---|
Antioxidant | STZ-diabetic rats; Ischemia-reperfusion models | ↑ SOD, CAT, GPx; ↑ GSH; ↓ MDA, ROS | Tissue protection; Reduced oxidative stress biomarkers |
Anti-inflammatory | LPS-induced lung injury; TNBS-induced colitis | ↓ TNF-α, IL-6, IL-1β; ↓ NF-κB activation; ↓ COX-2, iNOS | Reduced inflammation; Attenuated tissue damage |
Anti-cancer | MCF-7, DU145, A431 cancer cell lines | ↑ p53, p21, p27; ↑ SA-β-gal; ↑ ROS; G2/M arrest | Cell cycle arrest; Apoptosis induction; Cellular senescence |
Anti-diabetic | STZ-NA diabetic rats | ↑ Insulin sensitivity; ↓ PEPCK; ↑ Antioxidant enzymes | Improved glycemic control; Ameliorated neuropathy/dyslipidemia |
Antimicrobial/Antivirulence | Pseudomonas aeruginosa biofilms; Zebrafish infection | ↓ lasI, pvdS, rhlC; ↓ Exopolysaccharide/eDNA | Biofilm disruption; Reduced virulence; Enhanced bacterial clearance |
Venoactive | Chronic venous insufficiency models | ↑ Venous tone (noradrenaline potentiation); ↓ Capillary permeability | Improved venous hemodynamics; Reduced edema; Symptomatic relief in CVI/hemorrhoids |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7